molecular formula C16H19N3O5 B2599387 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421489-96-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2599387
CAS No.: 1421489-96-4
M. Wt: 333.344
InChI Key: QKUISNIZTONROH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable pyrazole precursor . The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran, and catalysts like sodium hydroxide or piperidine hydrochloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the methoxy group can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, it may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-19-8-11(16(18-19)22-2)15(21)17-6-5-12(20)10-3-4-13-14(7-10)24-9-23-13/h3-4,7-8,12,20H,5-6,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUISNIZTONROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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